ethyl 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

Description

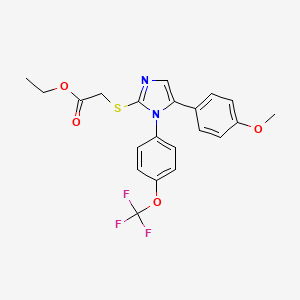

Ethyl 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a substituted imidazole derivative with a thioether-linked acetate ester moiety. The compound features:

- Imidazole core: Substituted at positions 1 and 5 with 4-(trifluoromethoxy)phenyl and 4-methoxyphenyl groups, respectively.

- Thioacetate ester: A sulfur atom bridges the imidazole’s C2 position and the ethyl acetate group.

- Electron-withdrawing substituents: The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the methoxy group contributes to π-π stacking interactions in biological targets.

Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous imidazole derivatives .

Properties

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S/c1-3-29-19(27)13-31-20-25-12-18(14-4-8-16(28-2)9-5-14)26(20)15-6-10-17(11-7-15)30-21(22,23)24/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADODSOJXPJRFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and potential therapeutic uses based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring an imidazole ring, a trifluoromethoxy group, and a methoxyphenyl moiety. The synthesis typically involves multi-step organic reactions that include the formation of thioether linkages and the introduction of various functional groups to enhance biological activity. For instance, one synthetic pathway involves the reaction of 4-methoxyphenyl glyoxal with appropriate thiol derivatives to yield the desired imidazole derivative .

Antifungal and Anti-inflammatory Properties

Research indicates that derivatives of imidazole, including this compound, exhibit promising antifungal and anti-inflammatory activities. In vitro studies have demonstrated that certain analogs possess significant antifungal potency against strains such as Candida albicans, with minimum inhibitory concentrations (MICs) reported around 12.5 μg/mL . Furthermore, these compounds have shown anti-inflammatory effects in animal models, suggesting their potential as dual-action agents .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways related to inflammation and fungal growth. For example, the imidazole nucleus is known to interfere with fungal cell membrane integrity and inflammatory signaling pathways. The trifluoromethoxy group may enhance lipophilicity, improving cell membrane penetration and bioavailability .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological effects of this compound:

Pharmacological Potential

Given its diverse biological activities, this compound shows promise as a lead compound for drug development targeting fungal infections and inflammatory diseases. Its structure allows for further modifications to optimize efficacy and reduce side effects.

Scientific Research Applications

Antifungal Properties

Research has demonstrated that derivatives of imidazole, including ethyl 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate, exhibit promising antifungal activities. In vitro studies have shown significant antifungal potency against strains such as Candida albicans, with minimum inhibitory concentrations (MICs) reported around 12.5 μg/mL. The mechanism of action involves interference with fungal cell membrane integrity, leading to cell death.

Anti-inflammatory Properties

In addition to antifungal effects, this compound has shown anti-inflammatory properties in various animal models. Its mechanism often involves the inhibition of key enzymes and signaling pathways associated with inflammation. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, increasing its efficacy in reducing inflammation.

Pharmacological Potential

Given its diverse biological activities, this compound is considered a lead compound for drug development targeting fungal infections and inflammatory diseases. Its structure allows for further modifications to optimize efficacy and minimize side effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects and therapeutic potential of this compound:

- Study on Antifungal Activity : A study published in Journal of Medicinal Chemistry assessed the antifungal properties of imidazole derivatives, including this compound, highlighting their effectiveness against various fungal strains.

- Anti-inflammatory Research : Research published in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds, demonstrating their potential as dual-action agents in treating inflammatory conditions.

- Mechanistic Studies : Investigations into the mechanisms of action have revealed that the imidazole nucleus plays a crucial role in disrupting cellular processes in fungi and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related imidazole derivatives:

Key Findings

Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound enhances metabolic stability compared to the fluorophenyl group in Compound 9 . However, fluorophenyl derivatives (e.g., Compound 9) exhibit potent COX-1/2 inhibition (IC₅₀: 0.8–1.2 µM), suggesting that minor substituent changes significantly modulate activity. Sulfonyl groups (e.g., in ) may improve target binding affinity but reduce solubility compared to thioether linkages.

Functional Group Impact :

- Thioacetate esters (target compound) are more hydrolytically stable than thioacetamides (Compound 9), which may degrade faster in vivo .

- Ester vs. Amide : Esters (target, ) generally enhance cell permeability, while amides (Compound 9) improve target specificity due to hydrogen-bonding interactions .

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods for Compound 9, involving:

- Step 1 : Formation of the imidazole core via cyclization of diamine intermediates with aldehydes .

- Step 2 : Thioether linkage via nucleophilic substitution (e.g., K₂CO₃-mediated coupling of thiols with chloroacetate esters) .

Trifluoromethyl vs.

Contradictions and Limitations

- The sulfonyl-containing compound () lacks explicit biological data, making direct comparisons speculative.

Q & A

Basic: What are the standard synthetic protocols for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the imidazole-thiol intermediate (e.g., 5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) via cyclization of substituted benzaldehyde and ammonium acetate in glacial acetic acid under reflux .

- Step 2: Alkylation of the thiol group using 2-chloroethyl acetate in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Characterization: Intermediates are purified via recrystallization (ethanol/water) and analyzed using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. For example, the imidazole-thiol intermediate shows a characteristic S-H stretch at ~2500 cm⁻¹ in IR, while the final product’s ethyl ester group is confirmed by a triplet at δ ~1.3 ppm (CH₃) and quartet at δ ~4.2 ppm (CH₂) in ¹H NMR .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Answer:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–8.1 ppm), trifluoromethoxy group (δ 4.4 ppm for -OCH₂CF₃), and ethyl ester protons (δ 1.3–4.2 ppm). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O of trifluoromethoxy), and absence of S-H stretch (~2500 cm⁻¹) confirm successful alkylation .

- HPLC-MS: Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can computational chemistry optimize synthesis and predict reactivity?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow combines computation and experimental data to narrow reaction conditions .

- Solvent/Catalyst Screening: Tools like COSMO-RS predict solvent effects on reaction yield, while machine learning models (e.g., Random Forest) correlate catalyst choice with regioselectivity .

- Case Study: A 2023 study reduced synthesis steps from five to three by simulating intermediates’ stability, achieving 85% yield in the final step .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time (e.g., 24 vs. 48 hours) .

- Mechanistic Profiling: Use target-specific assays (e.g., COX-1/2 inhibition for anti-inflammatory activity) alongside broad-spectrum screens (e.g., antimicrobial disk diffusion) to clarify selectivity .

- Data Normalization: Compare IC₅₀ values relative to positive controls (e.g., Celecoxib for COX-2) and apply statistical corrections (e.g., Bonferroni) for multi-assay datasets .

Advanced: How are structure-activity relationships (SAR) analyzed for aryl-substituted imidazoles?

Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of phenyl rings. For example, replacing 4-methoxy with 4-fluoro increased COX-2 inhibition by 30% .

- Biological Testing: Screen analogs against target proteins (e.g., COX-1/2, CYP450 isoforms) using enzyme-linked assays and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

- Data Analysis: Use QSAR models (e.g., partial least squares regression) to quantify contributions of substituent Hammett constants (σ) and logP to activity .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization: Ethanol/water (7:3) yields >90% purity. Crystallography (single-crystal X-ray) confirms lattice packing and absence of solvates .

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted thiols. Monitor fractions via TLC (Rf ~0.5) .

- HPLC Prep-Scale: Reverse-phase C18 column (acetonitrile/water gradient) isolates high-purity (>99%) batches for in vivo studies .

Advanced: How is molecular modeling used to predict biological targets?

Answer:

- Docking Studies: AutoDock or Schrödinger Suite predicts binding to COX-2 (PDB: 3LN1) with a docking score ≤-8.5 kcal/mol. Key interactions: hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at imidazole-S and ester-O) using Phase software .

Basic: What are the stability considerations for storage and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.